N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Description
This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur-containing heterocyclic core. Its structure includes:
- 1,3,4-Thiadiazole ring: A five-membered ring with two nitrogen and one sulfur atom.
- Sulfanyl group (-S-): Attached to the 5-position of the thiadiazole, connected to a carbamoyl methyl group [(2,5-dimethylphenyl)carbamoyl]methyl.
- Thiophene-2-carboxamide: Linked to the 2-position of the thiadiazole via a carboxamide bond.
Synthesis typically involves alkylation of a thiol-containing thiadiazole intermediate with a halogenated carbamoyl derivative, followed by coupling with thiophene-2-carboxylic acid .
Properties
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S3/c1-10-5-6-11(2)12(8-10)18-14(22)9-25-17-21-20-16(26-17)19-15(23)13-4-3-7-24-13/h3-8H,9H2,1-2H3,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJGIKZDERUVLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps. One common method includes the condensation of 2,5-dimethylphenyl isocyanate with a thiadiazole derivative, followed by the introduction of a thiophene-2-carboxamide group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
*Hypothetical formula based on structural analysis.
Key Observations :
Structural and Crystallographic Insights
- Crystal Packing : Analogues like 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole adopt a butterfly conformation, with dihedral angles of 46.3° between thiadiazole rings .
- Planarity : Intramolecular hydrogen bonding in (E)-5-(3,5-dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine stabilizes planar geometries, critical for interaction with biological targets .
Biological Activity
N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is a compound that belongs to the class of thiadiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article provides a detailed overview of the biological activity of this specific compound based on available research findings.
1. Overview of Thiadiazole Derivatives
Thiadiazole derivatives have gained significant attention in medicinal chemistry due to their broad spectrum of biological activities. The presence of sulfur and nitrogen atoms in their structure contributes to their ability to interact with various biological targets. Research has shown that these compounds can inhibit the growth of cancer cells and possess antimicrobial properties against various pathogens.
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the anticancer activity of several thiadiazole derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Among the tested compounds, one derivative exhibited an IC50 value of 0.084 mmol/L against MCF-7 and 0.034 mmol/L against A549 cells, indicating potent anticancer activity compared to standard chemotherapeutics like cisplatin .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cell Line | IC50 Value (mmol/L) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 0.084 | |
| Compound B | A549 | 0.034 | |
| Compound C | SKOV-3 | 19.5 |
3. Antimicrobial Properties
Thiadiazole derivatives have also been investigated for their antimicrobial activities. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
In a study focusing on the antimicrobial activity of thiadiazole derivatives, several compounds were tested against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. Some derivatives exhibited remarkable inhibitory effects against these resistant strains, suggesting their potential as new antimicrobial agents .
The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that these compounds may induce apoptosis in cancer cells and inhibit key enzymes involved in cellular proliferation.
Table 2: Proposed Mechanisms of Action
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Triggers programmed cell death in cancer cells |
| Enzyme Inhibition | Inhibits enzymes such as cyclin-dependent kinases |
| DNA Interaction | Interacts with DNA leading to disruption in replication |
5. Future Directions
The promising biological activities exhibited by this compound warrant further investigation. Future research should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and reduced toxicity.
- Mechanistic Studies : To elucidate the precise molecular mechanisms underlying its biological activities.
Q & A
Q. What synthetic methodologies are recommended for preparing thiadiazole derivatives like this compound?
A two-step procedure is widely used:
Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates.
Alkylation : Introduce substituents via alkylating reagents to generate the final scaffold.
Key characterization tools include 1H/13C NMR , IR spectroscopy , and elemental analysis to confirm structural integrity . For purity assessment, TLC is employed .
Q. How is structural characterization performed for this compound?
- Spectroscopy : 1H NMR identifies proton environments (e.g., aromatic protons, methyl groups), while IR confirms functional groups like carbamoyl (C=O stretch ~1650 cm⁻¹) and thioether (C-S stretch ~600 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles, with mean C–C deviations <0.004 Å and hydrogen bonding networks (e.g., intramolecular C–H···N interactions) .
Q. What preliminary biological screening strategies are applicable?
- Anticancer Activity : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
- Anticonvulsant Potential : Employ rodent models (e.g., maximal electroshock seizures) to evaluate seizure suppression.
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Reagent Stoichiometry : Adjust molar ratios of alkylating agents (e.g., 1.2–1.5 equivalents) to minimize byproducts.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates during cyclization .
- Catalysis : Introduce triethylamine or iodine to facilitate sulfur elimination in cyclization steps .
Q. How should contradictory biological activity data be analyzed?
Example: If anticancer activity varies across cell lines:
- Dose-Response Curves : Compare IC50 values to assess potency discrepancies.
- Mechanistic Studies : Probe molecular targets (e.g., kinase inhibition assays) to identify off-target effects.
- Structural Analogues : Synthesize derivatives with modified substituents (e.g., methyl vs. chloro groups) to isolate structure-activity relationships .
Q. What computational tools aid in reaction design for derivatives?
- Quantum Chemical Calculations : Predict reaction pathways (e.g., transition state energies) using software like Gaussian or ORCA .
- Data Mining : Apply machine learning to correlate substituent properties (e.g., Hammett constants) with biological outcomes .
- Virtual Screening : Dock derivatives into protein targets (e.g., EGFR) using AutoDock Vina to prioritize synthesis .
Q. How to address impurities in the final product?
- Chromatography : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound.
- Recrystallization : Optimize solvent pairs (e.g., acetone/water) to enhance purity (>95%) .
- Analytical Cross-Validation : Combine HPLC-MS and NMR to confirm impurity structures .
Q. What strategies validate the compound’s stability under experimental conditions?
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
- pH Stability Studies : Incubate the compound in buffers (pH 4–10) and monitor degradation via UV-Vis spectroscopy.
- Light Sensitivity : Expose to UV light and track changes using FTIR .
Methodological Considerations
9. Designing a structure-activity relationship (SAR) study:
- Variable Substituents : Modify the carbamoyl group (e.g., 2,5-dimethylphenyl vs. 3-chlorophenyl) .
- Biological Assays : Test analogues in parallel for cytotoxicity, solubility, and metabolic stability.
- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (e.g., logP) with activity .
10. Resolving spectral ambiguities in characterization:
- 2D NMR : Employ HSQC and HMBC to assign quaternary carbons and heteronuclear couplings.
- X-ray Crystallography : Resolve tautomeric forms or stereochemical uncertainties .
- Isotopic Labeling : Synthesize deuterated analogs to simplify proton assignments in crowded spectral regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
